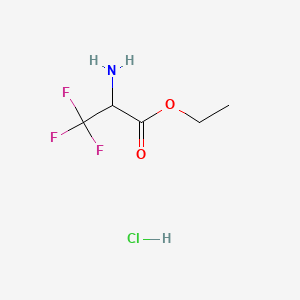

Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

Description

BenchChem offers high-quality Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-3,3,3-trifluoropropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2.ClH/c1-2-11-4(10)3(9)5(6,7)8;/h3H,2,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFISCBCWBUTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672345 | |

| Record name | Ethyl 3,3,3-trifluoroalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193140-71-5 | |

| Record name | Ethyl 3,3,3-trifluoroalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, a pivotal building block in the development of fluorinated pharmaceuticals. The strategic incorporation of a trifluoromethyl group offers significant advantages in drug design, including enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1][2][3] This document details a robust synthetic pathway from readily available starting materials, outlines the critical reaction mechanisms, and provides a thorough characterization of the final compound. The hydrochloride salt form is highlighted for its improved solubility and handling properties, facilitating its use in subsequent synthetic applications.[2][3] This guide is intended to be a valuable resource for researchers and scientists engaged in medicinal chemistry and drug development, providing the necessary technical insights for the successful synthesis and validation of this important fluorinated amino acid derivative.

Introduction: The Significance of Fluorinated Amino Esters in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Fluorine-containing amino acids, in particular, are of growing interest as they can be incorporated into peptides and other complex molecules to impart desirable properties.

Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride serves as a key intermediate in the synthesis of a variety of fluorinated compounds, including beta-amino acid derivatives and protease inhibitors.[2][3] The trifluoromethyl group at the 3-position provides a strong electron-withdrawing effect, which can influence the acidity of the alpha-proton and the reactivity of the amino group. Furthermore, this group can enhance the metabolic stability of molecules by blocking sites susceptible to oxidative metabolism. The hydrochloride salt of the amino ester is the preferred form for synthesis and storage due to its crystalline nature, stability, and enhanced solubility in various solvents.[2][3]

This guide will focus on a practical and efficient synthetic route to Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, starting from the readily accessible precursor, ethyl trifluoropyruvate. The underlying principles of the key reaction steps, including imine formation and subsequent reduction, will be discussed in detail. A comprehensive characterization of the final product using modern analytical techniques is also presented to ensure its identity and purity.

Synthetic Pathway: From Pyruvate to Amino Ester Hydrochloride

The synthesis of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride can be efficiently achieved through a two-step process involving the formation of an intermediate oxime followed by its reduction. This method is advantageous due to the accessibility of the starting materials and the generally high yields of the reactions.

Overall Reaction Scheme

Figure 1: Overall synthetic workflow for Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride.

Step 1: Synthesis of Ethyl 3,3,3-trifluoro-2-(hydroxyimino)propanoate (Oxime Intermediate)

The initial step involves the condensation of ethyl trifluoropyruvate with hydroxylamine hydrochloride to form the corresponding oxime. This reaction is typically carried out in the presence of a mild base, such as pyridine, to neutralize the hydrochloric acid generated and to facilitate the nucleophilic attack of hydroxylamine on the ketone carbonyl.

Reaction Mechanism:

The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of the ethyl trifluoropyruvate, followed by dehydration to yield the oxime. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the ketone carbonyl, favoring the initial nucleophilic attack.

Figure 2: Reaction mechanism for the formation of the oxime intermediate.

Experimental Protocol:

-

To a solution of ethyl trifluoropyruvate (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 eq).

-

Cool the mixture in an ice bath and add pyridine (1.2 eq) dropwise while maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude oxime.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Catalytic Hydrogenation to Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

The second step involves the reduction of the oxime intermediate to the corresponding primary amine. Catalytic hydrogenation is a common and effective method for this transformation. Palladium on carbon (Pd/C) is a frequently used catalyst for this reduction.[4] The reaction is carried out under a hydrogen atmosphere, and the resulting amine is then converted to its hydrochloride salt by the addition of hydrochloric acid.

Reaction Mechanism:

The hydrogenation of the oxime involves the addition of hydrogen across the C=N double bond, catalyzed by the palladium surface. The reaction proceeds through a series of surface-bound intermediates, ultimately leading to the formation of the primary amine.

Figure 3: Reduction of the oxime and formation of the hydrochloride salt.

Experimental Protocol:

-

Dissolve the ethyl 3,3,3-trifluoro-2-(hydroxyimino)propanoate (1.0 eq) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).

-

Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

To the filtrate, add a solution of hydrochloric acid in ethanol or isopropanol dropwise until the pH is acidic.

-

Cool the solution in an ice bath to induce crystallization of the hydrochloride salt.

-

Collect the white crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization and Data Analysis

Thorough characterization of the synthesized Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are essential for this purpose.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 193140-71-5 | [2] |

| Molecular Formula | C₅H₉ClF₃NO₂ | [2] |

| Molecular Weight | 207.58 g/mol | [2] |

| Appearance | White to off-white solid | |

| Storage | 2-8°C, under inert gas | [2] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a quartet for the alpha-proton (-CH-) due to coupling with the trifluoromethyl group, and a broad singlet for the ammonium protons (-NH₃⁺).

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the alpha-carbon, and the carbon of the trifluoromethyl group. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

A broad band in the range of 2500-3000 cm⁻¹ corresponding to the N-H stretching of the ammonium group.

-

A strong absorption around 1740-1760 cm⁻¹ due to the C=O stretching of the ester group.

-

Strong absorptions in the region of 1100-1300 cm⁻¹ attributed to the C-F stretching vibrations of the trifluoromethyl group.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free amine. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight of the free amine (171.05 g/mol ).

Applications in Drug Development

Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a valuable building block for the synthesis of various pharmaceutical candidates. Its utility stems from the advantageous properties conferred by the trifluoromethyl group.

-

Protease Inhibitors: The trifluoromethyl group can mimic the tetrahedral intermediate of peptide hydrolysis, making it a useful feature in the design of protease inhibitors.[2][3]

-

Beta-Amino Acid Derivatives: This compound serves as a precursor for the synthesis of fluorinated beta-amino acids, which can be incorporated into peptides to enhance their stability against enzymatic degradation.[2][3]

-

Agrochemicals: The enhanced metabolic stability and lipophilicity provided by the trifluoromethyl group are also beneficial in the design of novel pesticides with improved efficacy and environmental persistence.[2][3]

-

Enhanced Bioavailability: The lipophilic nature of the trifluoromethyl group can improve the ability of a drug molecule to cross cell membranes, leading to better bioavailability.[1][2]

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, a key intermediate in the synthesis of fluorinated pharmaceuticals. The methodology, proceeding through an oxime intermediate followed by catalytic hydrogenation, offers a practical approach for obtaining this valuable building block. The comprehensive characterization data, though largely predictive due to limited public availability of experimental spectra, provides a solid framework for the validation of the synthesized compound. The strategic importance of this fluorinated amino ester in medicinal chemistry and drug development is underscored by the beneficial properties imparted by the trifluoromethyl group, making this guide a valuable resource for researchers in the field.

References

-

Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. (2023). PMC. [Link]

-

A practical and effective asymmetric synthesis of 2-amino-3,3,3-trifluoropropanephosphonic acid. (n.d.). ElectronicsAndBooks. [Link]

-

A possible route for the formation of fluorinated amino ester (±)-3. (n.d.). ResearchGate. [Link]

-

Article. (2008). SciELO. [Link]

-

Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride. (n.d.). PubChemLite. [Link]

-

Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride. (n.d.). PubChemLite. [Link]

-

Ethyl 2-amino-3,3,3-trifluoropropanoate (C5H8F3NO2). (n.d.). PubChemLite. [Link]

-

Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride. (n.d.). MySkinRecipes. [Link]

-

Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride. (n.d.). MySkinRecipes. [Link]

- US5654464A - High yield process for preparing 3-amino-4,4,4-trihalocrotonates. (1996).

-

1H (a) and 13C (b) NMR spectra of.... (n.d.). ResearchGate. [Link]

-

3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

- WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. (2020).

-

Synthesis of ethyl 2-fluoro-3-amino-3-phenyl-2-propenoate. (n.d.). PrepChem.com. [Link]

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (n.d.). PMC. [Link]

-

Ethyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoro-2-hydroxypropanoate. (n.d.). ChemiMart. [Link]

-

Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). MDPI. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). [Link]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (n.d.). PubMed Central. [Link]

-

Ethyl 3,3,3-trifluoro-2-oxopropanoate | C5H5F3O3 | CID 2737239. (n.d.). PubChem. [Link]

-

Ethyl 3,3,3-trifluoro-2-hydroxypropanoate | C5H7F3O3 | CID 2758935. (n.d.). PubChem. [Link]

-

Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?. (2014). Chemistry Stack Exchange. [Link]

-

Scholars Research Library - Der Pharma Chemica. (n.d.). [Link]

-

Ethyl 3,3,3-trifluoro-2-(hydroxyimino)propanoate. (n.d.). Lucerna-Chem AG. [Link]

-

100 MHz 13C NMR of crude Ethyl (R)-2-amino-3-(trifluoromethylthio)propanoate hydrochloride. (n.d.). [Link]

-

Ethyl 2-(acetylamino)-2-(allylamino)-3,3,3-trifluoropropanoate - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). SpectraBase. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF METAL COMPLEXES WITH SCHIFF BASES DERIVED FROM 2-THIENYL GLYOXAL. (n.d.). Rasayan Journal of Chemistry. [Link]

-

Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). MDPI. [Link]

-

Synthesis, NMR spectroscopy and crystal structures studies of novel 2-amino-N-(2-benzyloxy-3-methoxybenzylidene) aniline. (2009). IIUM Repository (IRep). [Link]

-

13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0032538). (n.d.). Human Metabolome Database. [Link]

-

Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (n.d.). Semantic Scholar. [Link]

-

Ethyl 2-(acetylamino)-2-anilino-3,3,3-trifluoropropanoate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]

-

Synthesis of ethyl 3-amino-3-(2-fluorophenyl)-2-propenoate. (n.d.). PrepChem.com. [Link]

-

Short synthesis of ethyl 3-(3-aminophenyl)propanoate. (2011). PubMed. [Link]

-

Synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene. (n.d.). Sci-Hub. [Link]

-

An Efficient Synthesis of Milnacipran Hydrochloride via Reductive Amination of Aldehyde. (2017). ResearchGate. [Link]

-

23.4: Preparation of Amines via Reductive Amination. (2019). Chemistry LibreTexts. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (n.d.). MDPI. [Link]

-

Synthesis of Fluorinated Unnatural α-Amino Acid Derivatives. (2025). Synfacts. [Link]

-

Palladium-Catalyzed Fluorination of Amino Acid Derivatives. (n.d.). Bryn Mawr College. [Link]

-

Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing. [Link]

-

Synthesis of Quaternary α-Fluorinated α-Amino Acid Derivatives via Coordinating Cu(II) Catalytic α-C(sp3) - H Direct Fluorination. (2018). ACS Publications. [Link]

-

Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. (n.d.). PMC. [Link]

-

Synthesis of ethyl trifluoropyruvate. (n.d.). PrepChem.com. [Link]

-

Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (n.d.). [Link]

Sources

Physical and chemical properties of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a fluorinated amino acid ester of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, lipophilicity, and bioavailability.[1] This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, along with practical insights into its handling, analysis, and synthetic applications.

Physicochemical Properties

Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a white to off-white solid at room temperature. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

General Properties

| Property | Value | Source |

| Chemical Formula | C₅H₈F₃NO₂ · HCl | [1] |

| Molecular Weight | 207.58 g/mol | [1] |

| Appearance | White to pale cream powder or solid | |

| CAS Number | 193140-71-5 |

Solubility

Thermal Stability and Storage

Commercially available Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is typically stored at 2-8°C under an inert atmosphere.[1] This suggests that the compound may be sensitive to heat and moisture. As with many amino acid esters, it can be susceptible to hydrolysis, particularly under basic conditions, and thermal decomposition at elevated temperatures. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a refrigerator.

Chemical Properties and Reactivity

The chemical reactivity of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is primarily dictated by the amino and ester functional groups. The trifluoromethyl group, being strongly electron-withdrawing, influences the reactivity of the adjacent amine.

N-Acylation

The primary amine of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a key site for synthetic modification. It can readily undergo acylation reactions with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is fundamental for incorporating the trifluoromethyl-alanine scaffold into peptide chains or other complex molecules.

Experimental Protocol: General N-Acylation

A generalized protocol for the N-acylation of an amino acid ester hydrochloride is as follows:

-

Dissolution: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Neutralization: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-2.2 equivalents), to the solution at 0 °C to neutralize the hydrochloride and liberate the free amine.

-

Acylation: Slowly add the acylating agent (e.g., acid chloride or anhydride) (1.0-1.2 equivalents) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically washed with a dilute aqueous acid (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted acid chloride, and finally with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Ester Hydrolysis

The ethyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3,3,3-trifluoroalanine hydrochloride. Basic hydrolysis is typically faster but may lead to side reactions.

Peptide Coupling

The free amine, after neutralization of the hydrochloride, can participate in standard peptide coupling reactions. Common coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) can be used to form peptide bonds with N-protected amino acids or peptides.

Spectroscopic Characterization

While specific, publicly available spectra for Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride are limited, the expected spectral characteristics can be inferred from the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a quartet for the α-proton adjacent to the trifluoromethyl group, and a broad singlet for the amine protons. The chemical shifts will be influenced by the solvent used. In a solvent like DMSO-d₆, the amine protons would likely appear as a broad peak at a higher chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the α-carbon, and the trifluoromethyl carbon. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of an amino acid hydrochloride typically exhibits characteristic absorption bands. For Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, the following peaks are anticipated:

-

N-H stretching: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the ammonium group (-NH₃⁺).

-

C-H stretching: Peaks in the 2850-3000 cm⁻¹ range due to the stretching of the C-H bonds in the ethyl group.

-

C=O stretching: A strong absorption band around 1740-1760 cm⁻¹ characteristic of the ester carbonyl group.

-

N-H bending: A peak in the 1500-1600 cm⁻¹ region.

-

C-F stretching: Strong absorption bands in the 1100-1300 cm⁻¹ range due to the trifluoromethyl group.

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to the free amine after the loss of HCl. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester and cleavage of the C-C bond adjacent to the trifluoromethyl group.

Synthesis and Purification

Synthetic Route

A common method for the synthesis of amino acid ester hydrochlorides involves the reaction of the corresponding amino acid with an alcohol in the presence of an excess of a chlorinating agent like thionyl chloride (SOCl₂) or by bubbling hydrogen chloride gas through the alcoholic solution.

dot

Caption: General workflow for the synthesis of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride.

Experimental Protocol: Synthesis of Amino Acid Ester Hydrochloride

-

Reaction Setup: To a suspension of 3,3,3-trifluoroalanine (1.0 equivalent) in anhydrous ethanol (5-10 volumes) at -10 °C to 0 °C, slowly add thionyl chloride (1.5-2.0 equivalents) dropwise while maintaining the temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess ethanol and thionyl chloride. This will typically yield the crude product as a solid or oil.

-

Purification: The crude product can be purified by recrystallization.

Purification by Recrystallization

The choice of solvent for recrystallization is crucial for obtaining a high-purity product. A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For amino acid ester hydrochlorides, common recrystallization solvents include ethanol, methanol, or mixtures of a polar solvent with a less polar co-solvent like diethyl ether or ethyl acetate.

Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the crude Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride in a minimum amount of hot ethanol.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before being filtered hot to remove the charcoal.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether or another suitable non-solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

Chiral HPLC

Since the α-carbon of Ethyl 2-amino-3,3,3-trifluoropropanoate is a stereocenter, chiral HPLC is necessary to determine the enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of enantiomers of amino acid derivatives. The mobile phase is typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol.

dot

Caption: A typical workflow for the chiral HPLC analysis of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride.

Conclusion

Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a valuable building block for the synthesis of fluorinated molecules in drug discovery and development. Its physical and chemical properties are largely influenced by the presence of the trifluoromethyl group, the amino group, and the ethyl ester functionality. A thorough understanding of its properties, reactivity, and analytical methods is essential for its effective use in the laboratory. This guide provides a foundational understanding to aid researchers and scientists in their work with this important compound.

References

-

MySkinRecipes. Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride. [Link]

-

Phenomenex. Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]

-

Leifer, A., & Lippincott, E. R. (1957). The Infrared Spectra of Some Amino Acids. Journal of the American Chemical Society, 79(19), 5098–5101. [Link]

- Google Patents. (2013).

-

ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? [Link]

-

Chaume, G., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 26(11), 3298. [Link]

- Google Patents. (2009). Method for producing amino acid ester hydrochloride.

-

ResearchGate. (2017). 1 H (a) and 13 C (b) NMR spectra of... [Link]

-

Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

-

Wiley-VCH. (2008). Supporting Information. [Link]

-

Nau, H., & Biemann, K. (1976). Amino acid sequencing by gas chromatography--mass spectrometry using trifluoro-dideuteroalkylated peptide derivatives. C. The primary structure of the carboxypeptidase inhibitor from potatoes. Analytical Biochemistry, 73(1), 175–186. [Link]

-

Stangret, J., & Piszczek, P. (2012). Hydration of amino acids: FTIR spectra and molecular dynamics studies. Journal of Molecular Structure, 1025, 136–142. [Link]

-

Reddit. (2024). FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms. [Link]

- Google Patents. (2019). A kind of preparation method of high-purity glycine ester hydrochloride.

-

Google Patents. (n.d.). United States Patent Office E. [Link]

-

Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. [Link]

-

ResearchGate. (2019). Spectral data of 1 a (¹³C NMR shifts in blue and ¹H in yellow, in ppm,... [Link]

- Google Patents. (2020). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.

-

MySkinRecipes. (n.d.). Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride. [Link]

-

PubMed. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). [Link]

-

Google Patents. (1996). Method for preparing 3-amino substituted crotonates. [Link]

-

ACS Omega. (2026). Detection of Narcotic Drugs in Urine Samples Using Attenuated Total Reflectance–Fourier Transform Infrared Spectroscopy and Machine Learning Algorithms. [Link]

-

SciELO. (2008). Synthesis, characterization and pharmacological evaluation of prodrugs of flurbiprofen. [Link]

-

The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. [Link]

-

MDPI. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Google Patents. (2012). United States Patent (10) Patent No.: US 9.216,968 B2. [Link]

-

PubMed Central. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

- Google Patents. (n.d.). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

Journal of the American Chemical Society. (2007). Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

ResearchGate. (2018). a-Amino acid ester hydrochlorides e starting compounds for present research. [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

PubMed Central. (2023). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. [Link]

-

Journal of Organic Chemistry. (1981). N-(Trifluoroacety1)-a-amino Acid Chlorides as Chiral Reagents for Friedel-Crafts Synthesis. [Link]

-

Indian Journal of Chemistry. (1982). Solubilities of Amino Acids in Different Mixed Solvents. [Link]

-

MDPI. (2022). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. [Link]

-

PubMed Central. (2016). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. [Link]

-

ResearchGate. (2020). The formation and hydrolysis of the active ester made from α-amino acid... [Link]

-

PubMed Central. (2017). Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. [Link]

Sources

Spectroscopic and Structural Elucidation of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride (CAS 193140-71-5): A Technical Guide

For correspondence: Dr. Gemini, Senior Application Scientist Google AI Laboratories

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride (CAS 193140-71-5), a key building block in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public experimental spectra, this guide combines foundational spectroscopic principles with predicted data to offer a robust framework for the characterization of this compound.

Introduction

Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, with the CAS registry number 193140-71-5, is a fluorinated amino acid derivative of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] Its hydrochloride salt form improves solubility and ease of handling in synthetic applications.[1] Accurate spectroscopic analysis is paramount for confirming the identity and purity of this intermediate in multi-step syntheses.

Molecular Structure and Properties:

| Identifier | Value | Reference |

| CAS Number | 193140-71-5 | [2] |

| IUPAC Name | ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride | [3] |

| Molecular Formula | C₅H₉ClF₃NO₂ | [3] |

| Molecular Weight | 207.58 g/mol | [1] |

| Appearance | White to yellow powder or solid | [3] |

| SMILES | Cl.CCOC(=O)C(N)C(F)(F)F | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, both ¹H and ¹³C NMR are critical for confirming the presence and connectivity of the ethyl ester and the trifluoroalanine core.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the alpha-proton. The trifluoromethyl group will induce splitting in the adjacent alpha-proton signal.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5-9.5 | Broad singlet | 3H | -NH₃⁺ |

| ~4.8-5.0 | Quartet | 1H | -CH(NH₃⁺)- |

| ~4.3-4.4 | Quartet | 2H | -O-CH₂-CH₃ |

| ~1.2-1.3 | Triplet | 3H | -O-CH₂-CH₃ |

Note: The chemical shifts are predicted and may vary based on the solvent and experimental conditions. The broadness of the -NH₃⁺ signal is due to quadrupolar relaxation and exchange with residual water.

Causality in Experimental Choices:

-

Solvent Selection: A polar aprotic solvent like DMSO-d₆ is often chosen for hydrochloride salts to ensure solubility and to observe the exchangeable protons of the ammonium group.

-

Referencing: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for ¹H NMR.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~165-168 | C=O (ester) |

| ~122-125 (quartet) | -CF₃ |

| ~62-64 | -O-CH₂-CH₃ |

| ~55-58 (quartet) | -CH(NH₃⁺)- |

| ~13-15 | -O-CH₂-CH₃ |

Note: The chemical shifts are predicted and may vary based on the solvent and experimental conditions.

Experimental Workflow for NMR Data Acquisition

Caption: A generalized workflow for acquiring and analyzing NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is expected to show characteristic absorption bands for the amine salt, the ester, and the trifluoromethyl group.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2500-3200 (broad) | -NH₃⁺ | N-H stretch |

| ~1750-1730 | C=O (ester) | C=O stretch |

| ~1250-1050 | C-F | C-F stretch |

| ~1200-1000 | C-O (ester) | C-O stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a baseline correction and peak picking.

Caption: Workflow for ATR-FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectrometry Data (ESI-MS):

-

Positive Ion Mode: The most prominent ion observed would be the molecular ion of the free amine, [M+H]⁺, at an m/z corresponding to the protonated form of the ethyl 2-amino-3,3,3-trifluoropropanoate (C₅H₈F₃NO₂). The predicted monoisotopic mass for the free amine is 171.05072 Da.[4] Therefore, the expected [M+H]⁺ peak would be at approximately m/z 172.05800.[4]

-

Fragmentation: Common fragmentation pathways would involve the loss of the ethyl group, the ethoxycarbonyl group, and potentially the trifluoromethyl group.

Self-Validating System in MS: The presence of the quasi-molecular ion at the predicted m/z, along with a logical fragmentation pattern, provides a high degree of confidence in the structural assignment. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the parent ion and its fragments.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful toolkit for the structural characterization of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride. While publicly available experimental data is scarce, this guide offers a robust framework based on predicted values and fundamental principles to aid researchers in the verification of this important synthetic intermediate. Rigorous application of these analytical methods is essential to ensure the quality and integrity of materials used in research and development.

References

-

PubChem. L-Alanine ethyl ester. [Link]

-

PubChemLite. Ethyl 2-amino-3,3,3-trifluoropropanoate. [Link]

-

MySkinRecipes. Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride. [Link]

-

Chemsrc. 3,3,3-Trifluoroalanine ethyl ester hydrochloride. [Link]

Sources

- 1. Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride [myskinrecipes.com]

- 2. Alanine derivatives | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 3. Ethyl 2-amino-3,3,3-trifluoropropionate hydrochloride, 95% 5 g | Request for Quote [thermofisher.com]

- 4. PubChemLite - Ethyl 2-amino-3,3,3-trifluoropropanoate (C5H8F3NO2) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to the Stability and Storage of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

Abstract

Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a critical fluorinated building block in modern medicinal and agrochemical development. Its trifluoromethyl moiety imparts unique properties such as enhanced metabolic stability and lipophilicity to target molecules.[1][2] The chemical integrity of this reagent is paramount to ensure the reliability and reproducibility of synthetic outcomes. This guide provides a comprehensive analysis of the factors influencing the stability of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, outlines its potential degradation pathways, and establishes rigorous protocols for its optimal storage, handling, and stability assessment. This document is intended for researchers, chemists, and quality control professionals who utilize this valuable intermediate.

Introduction and Physicochemical Profile

Fluorinated amino acids are pivotal in drug discovery for their ability to modulate the polarity, hydrophobicity, and binding interactions of peptides and proteins.[] Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride serves as a key precursor in this class. The presence of the electron-withdrawing trifluoromethyl group significantly impacts the reactivity of the adjacent amine and ester functionalities, while the hydrochloride salt form enhances its solubility and handling characteristics during synthetic processes.[2] Understanding its stability is not merely a matter of logistics but a fundamental requirement for achieving desired synthetic yields and purity.

Table 1: Physicochemical Properties of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

| Property | Value | Source(s) |

| CAS Number | 193140-71-5 | [4] |

| Molecular Formula | C₅H₈F₃NO₂ · HCl | [1] |

| Molecular Weight | 207.58 g/mol | [1] |

| Physical Form | Solid | |

| Primary Use | Intermediate for pharmaceuticals and agrochemicals | [1][2] |

Factors Influencing Chemical Stability

The stability of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is governed by its susceptibility to environmental factors that can initiate degradation. The primary points of reactivity on the molecule are the ester linkage and the amino group.

-

Temperature: Elevated temperatures provide the activation energy necessary to accelerate degradation reactions. The most common degradation pathway, hydrolysis, is significantly temperature-dependent. Thermal decomposition can occur at high temperatures, leading to the release of hazardous gases such as hydrogen fluoride (HF) and nitrogen oxides (NOx).[5][6] Therefore, refrigerated storage at 2-8°C is strongly recommended to minimize thermal degradation.[1][2]

-

Moisture (Humidity): The ester functionality is susceptible to hydrolysis, yielding the parent carboxylic acid (2-amino-3,3,3-trifluoropropanoic acid) and ethanol. As a hydrochloride salt, the compound is likely hygroscopic and will readily absorb atmospheric moisture. This absorbed water can then act as a reactant for hydrolysis. The imperative to store the compound in a tightly closed container is a direct countermeasure to this risk.[7]

-

pH and Chemical Incompatibility:

-

Bases: Strong bases will neutralize the hydrochloride salt, liberating the free amine. This free amine is a more potent nucleophile and can potentially catalyze intermolecular reactions or degradation. Basic conditions also markedly accelerate the rate of ester hydrolysis.

-

Acids: While the compound is an acid salt, strong acidic conditions can also catalyze ester hydrolysis.

-

Oxidizing Agents: The amino group can be susceptible to oxidation. Contact with strong oxidizing agents should be avoided.[5][7]

-

-

Light: Photons, particularly in the UV spectrum, can provide the energy to initiate free-radical or other degradation pathways. While specific photostability studies are not publicly available, storing the material in a dark place is a standard and crucial precaution for preserving complex organic molecules.[7]

Proposed Primary Degradation Pathway

The most probable degradation route under common storage and handling deficiencies is the hydrolysis of the ethyl ester.

Caption: Proposed pathway for the hydrolysis of the parent compound.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and performance of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, the following procedures must be strictly adhered to.

Optimal Storage Conditions

-

Atmosphere: Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[1][2] This displaces both oxygen and moisture, mitigating oxidation and hydrolysis.

-

Container: Keep the container tightly sealed at all times.[7] Use containers with high-integrity seals, such as those with PTFE-lined caps.

-

Light/Moisture: Protect from light and moisture by storing in an opaque or amber container in a dry location, such as a desiccator within the refrigerator.[7]

Safe Handling and Dispensing

-

Environment: All handling should be performed in a well-ventilated chemical fume hood to prevent inhalation of dust.[5][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Dispensing Procedure:

-

Allow the container to warm to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

-

Open the container in a controlled, low-humidity environment (e.g., a glove box or under a stream of inert gas).

-

Dispense the required amount quickly.

-

Before sealing, flush the container headspace with an inert gas.

-

Seal the container tightly and return it to refrigerated storage.

-

Experimental Framework for Stability Assessment

A robust stability testing program is essential to validate storage conditions and understand the degradation profile. The following protocols provide a framework for conducting such a study.

Sources

- 1. Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride [myskinrecipes.com]

- 2. Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride [myskinrecipes.com]

- 4. 193140-71-5|Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride: A Core Building Block for Modern Fluorinated Pharmaceuticals

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Trifluoroalanine Derivatives

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of medicinal chemistry.[1][2] The trifluoromethyl (-CF3) group, in particular, offers a powerful tool to modulate a compound's metabolic stability, lipophilicity, binding affinity, and overall bioavailability. Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride (also known as Ethyl 3,3,3-trifluoro-DL-alaninate hydrochloride) represents a critical and versatile starting material that provides researchers with direct access to the valuable trifluoroalanine scaffold.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple catalog of suppliers to provide an in-depth understanding of the compound's properties, synthesis, applications, and commercial landscape. The objective is to empower scientists to make informed decisions in sourcing and effectively utilizing this key intermediate for the advancement of their research and development programs.

Physicochemical Profile and Structural Data

Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis and handling. The hydrochloride salt form of Ethyl 2-amino-3,3,3-trifluoropropanoate enhances its stability and solubility in certain solvents, making it more convenient for synthetic processes compared to the free base.[3]

| Property | Value | Source(s) |

| CAS Number | 193140-71-5 | [4][5] |

| Molecular Formula | C₅H₉ClF₃NO₂ | [4][5] |

| Molecular Weight | 207.58 g/mol | [3][4] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 218-220 °C | [4] |

| Water Solubility | 12.8 g/L (20°C) | [5] |

| Storage Conditions | 2-8°C, under inert gas | [3] |

| Key Characteristic | Hygroscopic; requires storage under anhydrous conditions. | [5] |

Synthetic Pathway and Manufacturing Considerations

The primary route for synthesizing Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a direct and well-established method analogous to standard amino acid esterification.

Core Reaction: Acid-Catalyzed Esterification

The synthesis typically involves the reaction of 3,3,3-trifluoro-DL-alanine with ethanol in the presence of a strong acid catalyst, most commonly hydrochloric acid (HCl).[5] In this process, the HCl serves a dual purpose: it catalyzes the esterification reaction and protonates the amino group to form the stable hydrochloride salt in situ.

Reaction Scheme: CF₃CH(NH₂)COOH + CH₃CH₂OH --(HCl)--> CF₃CH(NH₃⁺Cl⁻)COOCH₂CH₃ + H₂O

The crude product obtained from the reaction is typically purified by recrystallization, often from ethanol/ether mixtures, to yield the final product with a purity exceeding 95%.[5] While specific industrial-scale processes are proprietary, adaptations of continuous flow chemistry, similar to those used for other fluoroacetates, are feasible for large-scale manufacturing.[5]

Caption: Synthetic workflow for Ethyl 2-amino-3,3,3-trifluoropropanoate HCl.

Key Applications in Drug Discovery and Development

The utility of this molecule stems directly from the properties conferred by the trifluoromethyl group. Its incorporation into peptide chains or other lead compounds can lead to significant improvements in drug performance.

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.[3][7]

-

Increased Lipophilicity and Bioavailability: The lipophilic nature of the -CF₃ group can improve a molecule's ability to cross cellular membranes, enhancing its absorption and distribution.[3][7]

-

Potent Enzyme Inhibition: The strong electron-withdrawing nature and steric bulk of the trifluoromethyl group can alter the electronic environment of a molecule, making it a potent inhibitor of specific enzymes. For example, trifluoroalanine-containing compounds have shown inhibitory activity against alanine racemase, a key target for antibacterial agents.[5]

-

Peptide Modification: Replacing natural amino acids like alanine with its trifluoro-analogue can dramatically alter peptide conformation and improve binding affinity to biological targets. Incorporation into enkephalin analogs, for instance, has been shown to increase μ-opioid receptor binding affinity by as much as 20-fold.[5]

Caption: Application pathways in pharmaceutical research and development.

Commercial Availability and Sourcing

Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is readily available from a variety of chemical suppliers who specialize in research chemicals and pharmaceutical intermediates. Purity levels are typically high (≥95%), suitable for most research and development applications. It is important to note that some suppliers may offer this product specifically for early discovery research, with buyers assuming responsibility for confirming identity and purity.

| Supplier | Product Name / Synonym | CAS Number | Purity | Notes |

| SynQuest Laboratories | Ethyl 3,3,3-trifluoro-DL-alaninate hydrochloride | 193140-71-5 | 95% | - |

| BLD Pharm | Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride | 193140-71-5 | N/A | Available for online orders. |

| Sigma-Aldrich | 2-Amino-3,3,3-trifluoro-propionic acid ethyl ester hydrochloride, AldrichCPR | N/A | N/A | For early discovery research; buyer assumes responsibility for QC. |

| MySkinRecipes | Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride | 193140-71-5 | 98% | - |

| Vulcanchem | Ethyl 3,3,3-trifluoroalaninate | 193140-71-5 | >95% | - |

Note: This table is not exhaustive and represents a snapshot of available suppliers. Researchers should always obtain the latest Certificate of Analysis (CoA) from their chosen supplier.

Experimental Protocol: Quality Control and Structural Verification

Upon receiving a new batch of the compound, it is imperative to verify its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Objective: To confirm the chemical structure and assess the purity of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride.

Methodology: ¹H NMR and ¹⁹F NMR Spectroscopy.

Materials:

-

Sample of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O)

-

5mm NMR tubes

-

NMR Spectrometer (≥400 MHz recommended)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Signals:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet corresponding to the methylene protons (-OCH₂-) of the ethyl group.

-

A quartet corresponding to the alpha-proton (-CH(NH₃⁺)-), split by the three fluorine atoms.

-

A broad singlet for the ammonium protons (-NH₃⁺), which may exchange with residual water in the solvent.

-

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine spectrum.

-

Expected Signals: A single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group.

-

-

Data Analysis:

-

Confirm the presence of all expected signals and their chemical shifts.

-

Verify that the splitting patterns (multiplicity) match the structure (e.g., triplet-quartet for the ethyl group).

-

Integrate the proton signals. The ratio of the integrations should correspond to the number of protons in each group (e.g., 3:2:1 for -CH₃ vs. -OCH₂- vs. -CH-).

-

Assess purity by looking for any unexpected signals in both the ¹H and ¹⁹F spectra.

-

Caption: Workflow for NMR-based quality control and structural verification.

Conclusion

Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined properties, straightforward synthesis, and the significant pharmacological advantages it imparts make it an indispensable building block for developing next-generation therapeutics. By understanding its characteristics and sourcing it from reputable suppliers, researchers can confidently and efficiently advance their projects, leveraging the unique power of fluorine to address complex biological challenges.

References

-

Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride - MySkinRecipes. MySkinRecipes. [Link]

-

Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride - MySkinRecipes. MySkinRecipes. [Link]

-

Applications of fluorine-containing amino acids for drug design - PubMed. PubMed. [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC - PubMed Central. PubMed Central. [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride [myskinrecipes.com]

- 4. CAS 193140-71-5 | 4158-7-07 | MDL MFCD14525479 | Ethyl 3,3,3-trifluoro-DL-alaninate hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 5. Ethyl 3,3,3-trifluoroalaninate () for sale [vulcanchem.com]

- 6. 3,3,3-Trifluoro-DL-alanine methyl ester hydrochloride [cymitquimica.com]

- 7. Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride [myskinrecipes.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a crucial building block in medicinal chemistry and drug development. The presence of the trifluoromethyl group imparts unique stereoelectronic properties that can significantly influence the conformation and biological activity of peptides and other molecules into which it is incorporated.[1] This guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound, drawing upon established principles of stereochemistry, spectroscopic techniques, and computational modeling. While a definitive single-crystal X-ray structure for this specific salt is not publicly available, this document synthesizes data from related compounds and theoretical considerations to offer a robust model for its behavior in both solid and solution states.

Introduction: The Significance of Fluorinated Amino Acids

The strategic incorporation of fluorine into amino acids has become a powerful tool in peptide and protein engineering, as well as in the design of small molecule therapeutics.[2] The trifluoromethyl group, in particular, offers a unique combination of high electronegativity, steric bulk, and lipophilicity. These characteristics can profoundly alter the local conformation of a molecule, enhance its metabolic stability by blocking enzymatic degradation, and modulate its binding affinity to biological targets.[2] Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride serves as a key intermediate for introducing this valuable trifluoromethylated alanine analog into larger molecules.[1] Understanding its intrinsic structural and conformational properties is therefore paramount for rationally designing novel therapeutic agents.

Molecular Structure and Key Features

The molecular structure of ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is characterized by a chiral center at the alpha-carbon (C2), an ethyl ester group, an amino group protonated as an ammonium chloride salt, and the sterically demanding and highly electronegative trifluoromethyl group at the beta-carbon (C3).

| Property | Value | Source |

| Molecular Formula | C₅H₉ClF₃NO₂ | |

| Molecular Weight | 207.58 g/mol | |

| CAS Number | 193140-71-5 | |

| Canonical SMILES | CCOC(=O)C(N)C(F)(F)F.Cl | |

| InChI Key | MNFISCBCWBUTTQ-UHFFFAOYSA-N |

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is advantageous for synthetic manipulations. The protonated amino group can act as a hydrogen bond donor, a key feature in its interaction with other molecules and in its crystal packing.

Conformational Analysis: The Influence of the Trifluoromethyl Group

The conformational landscape of ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is largely dictated by the rotational barriers around the Cα-Cβ and Cα-C(O) bonds. The bulky and electron-withdrawing trifluoromethyl group exerts significant steric and electronic effects that favor specific rotamers.

Newman Projections and Torsional Strain

Analysis of the rotation around the Cα-Cβ bond using Newman projections reveals the likely preferred conformations. The gauche and anti conformations describe the relative positions of the amino group and the trifluoromethyl group. Due to the significant steric hindrance of the CF₃ group, it is expected that the molecule will predominantly adopt conformations that minimize gauche interactions between the largest substituents.

Caption: Gauche and Anti conformations around the Cα-Cβ bond.

It is hypothesized that the anti-conformation, where the bulky trifluoromethyl and ethyl ester groups are furthest apart, will be of lower energy. However, electrostatic interactions between the positively charged ammonium group and the electronegative fluorine atoms could favor certain gauche arrangements.

Intramolecular Hydrogen Bonding

The presence of the ammonium group (NH₃⁺) and the carbonyl oxygen of the ester allows for the possibility of intramolecular hydrogen bonding. This interaction would further stabilize specific conformations, likely leading to a more rigid structure in solution.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the CH₂ and a triplet for the CH₃), a multiplet for the Cα proton, and a broad signal for the ammonium protons. The coupling between the Cα proton and the protons on the amino group, as well as the fluorine atoms on the Cβ, would provide valuable conformational information.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the Cα, the Cβ (which will be split by the three fluorine atoms), and the two carbons of the ethyl group. The chemical shift of the Cβ will be significantly influenced by the electron-withdrawing effect of the fluorine atoms.

¹⁹F NMR Spectroscopy

Fluorine NMR is a powerful tool for studying fluorinated compounds. A single signal, likely a doublet due to coupling with the Cα proton, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group adjacent to a chiral center.

Experimental Protocols for Structural Elucidation

For researchers aiming to definitively characterize the structure and conformation of ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, the following experimental workflow is recommended.

Caption: Recommended experimental workflow for structural elucidation.

Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth: Dissolve the purified ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride in a suitable solvent system (e.g., ethanol/diethyl ether, methanol/dichloromethane). Use slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of suitable quality.

-

Data Collection: Mount a selected crystal on a goniometer head and place it on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.

Protocol for NMR-based Conformational Analysis in Solution

-

Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

1D NMR Spectra: Acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to assign all proton, carbon, and fluorine resonances.

-

2D NMR Spectra: Perform 2D NMR experiments such as COSY (to establish H-H couplings), HSQC (to correlate H and C signals), and HMBC (for long-range H-C correlations) to confirm assignments.

-

NOESY/ROESY: Acquire Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectra to identify through-space correlations between protons. The intensities of these cross-peaks are proportional to the inverse sixth power of the distance between the protons, providing crucial information about the predominant solution-state conformation.

-

Computational Modeling: Use the experimentally derived distance restraints from NOE data to guide and validate computational models (e.g., using Density Functional Theory, DFT) to obtain a detailed picture of the conformational ensemble in solution.

Applications in Drug Development

The well-defined conformational preferences of ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride make it an attractive building block for creating conformationally constrained peptides and peptidomimetics. By replacing a natural amino acid with this fluorinated analog, researchers can:

-

Enhance Proteolytic Stability: The trifluoromethyl group can shield the adjacent peptide bond from enzymatic cleavage.

-

Modulate Receptor Binding: The fixed conformation can lead to higher binding affinity and selectivity for a specific biological target.

-

Improve Pharmacokinetic Properties: The increased lipophilicity can enhance membrane permeability and bioavailability.[1]

Conclusion

While a definitive crystal structure of ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride remains to be published, a comprehensive understanding of its molecular structure and conformation can be achieved through a combination of spectroscopic techniques, computational modeling, and a thorough understanding of the stereoelectronic effects of the trifluoromethyl group. The insights and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this important fluorinated building block, enabling its rational application in the design of next-generation therapeutics.

References

-

Salwiczek, M., et al. (2012). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 17(12), 14457-14486. [Link]

-

Zondlo, N. J. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry, 56(24), 3077-3078. [Link]

-

Effenberger, F., & Drauz, K. (1981). New Synthesis of Amino Acids from Halogenated Carboxylic Esters. Angewandte Chemie International Edition in English, 20(5), 454-455. [Link]

-

MySkinRecipes. Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride. [Link]

-

PubChem. Ethyl 2-amino-3,3,3-trifluoropropanoate. [Link]

Sources

Trifluoromethylated Amino Acids: A Technical Guide to Strategic Incorporation in Drug Development

Abstract: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the trifluoromethyl (CF3) group offers a unique combination of steric bulk, high electronegativity, and metabolic stability that can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic peptides. This guide provides an in-depth technical overview of trifluoromethylated (CF3) amino acid building blocks for researchers, chemists, and drug development professionals. We will explore the fundamental physicochemical impact of the CF3 group, detail established and novel synthetic strategies for creating these building blocks, provide a practical protocol for their incorporation into peptides via solid-phase synthesis, and discuss the future landscape of this powerful technology.

The Strategic Role of the Trifluoromethyl Group in Modern Drug Design

The substitution of hydrogen with fluorine is a well-established strategy to optimize drug-like properties.[1] The trifluoromethyl (CF3) group, in particular, acts as a versatile tool for fine-tuning molecular characteristics critical for therapeutic efficacy.[2] Its influence stems from a unique combination of properties that distinguish it from both hydrogen and other halogens.

Key Physicochemical Impacts of CF3 Incorporation:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~485 kJ/mol for sp³ C-F), making it highly resistant to metabolic cleavage by enzymes like cytochrome P450.[3] Replacing a metabolically vulnerable C-H bond with a C-F bond, or introducing a CF3 group, can sterically shield adjacent peptide bonds from enzymatic degradation, thereby blocking common metabolic pathways and increasing the in-vivo half-life of a peptide therapeutic.[4][5]

-

Lipophilicity and Permeability: The CF3 group is highly lipophilic (Hansch π value of +0.88), which can significantly enhance a molecule's ability to permeate cellular membranes.[6] This improved absorption and distribution is critical for oral bioavailability and for reaching intracellular or central nervous system targets.[4][6] Judicious placement of CF3 groups allows for precise modulation of a drug's LogP value to optimize its pharmacokinetic profile.[6][7]

-

pKa Modulation: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[3][7] A CF3 group can significantly lower the pKa of nearby basic functional groups, such as amines.[3][8] This modulation of ionization state at physiological pH is crucial for optimizing solubility, receptor binding interactions, and overall bioavailability.[1][5]

-

Conformational Control & Binding Affinity: The steric bulk of the CF3 group, which is larger than a methyl group, can impose specific conformational constraints on a peptide backbone.[6] This can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor.[2][6] The strong dipole moment of the C-F bonds can also introduce favorable electrostatic or hydrogen bond acceptor interactions within a protein's binding pocket.[7][8]

Table 1: Comparative Physicochemical Properties

| Property | Hydrogen (H) | Methyl Group (CH3) | Trifluoromethyl Group (CF3) |

| Van der Waals Radius | ~1.20 Å | ~2.00 Å | ~2.44 Å |

| Electronegativity (Pauling) | 2.20 | ~2.55 (Carbon) | 3.98 (Fluorine) |

| Hansch Lipophilicity (π) | 0.00 | +0.50 | +0.88 |

| Metabolic Lability | High (C-H bond) | Moderate | Very Low (C-F bond) |

| Key Effect | Baseline | Steric Bulk, Lipophilicity | Strong Inductive Effect, Lipophilicity, Metabolic Shield |

Synthetic Strategies for CF3-Amino Acid Building Blocks

The synthesis of enantiomerically pure CF3-amino acids is a significant challenge that has spurred considerable innovation in synthetic organic chemistry. Methodologies must precisely control stereochemistry at the α-carbon while incorporating the chemically robust CF3 group.

Several dominant strategies have emerged, each with distinct advantages and limitations. A generalized workflow is depicted below.

2.1 Nucleophilic Trifluoromethylation of Imino Esters

This is one of the most prevalent and versatile methods.[9] It relies on the diastereoselective addition of a nucleophilic "CF3-" equivalent to a chiral imine precursor.

-

Causality: The core of this strategy is the use of a chiral auxiliary (e.g., derived from phenylglycinol) which is condensed with an α-keto ester (like trifluoropyruvate) to form a chiral imino ester.[10] This auxiliary creates a sterically biased environment, directing the incoming nucleophile to one face of the C=N double bond.

-

Key Reagent: The Ruppert-Prakash reagent (TMSCF3) is the most common nucleophilic source, activated by a fluoride source like TBAF or CsF.[11][12] Its stability and ease of handling make it preferable to gaseous CF3I or other organometallic CF3 reagents.

-

Process: The activated TMSCF3 attacks the imine carbon, forming the new C-CF3 bond with high diastereoselectivity. Subsequent acidic hydrolysis removes the chiral auxiliary, revealing the desired enantiomerically enriched α-CF3 amino acid.[11]

2.2 Asymmetric Strecker Synthesis

The Strecker reaction is a classic method for amino acid synthesis, and its asymmetric variant has been successfully adapted for α-CF3 targets.[13]

-

Causality: This approach starts with a pre-formed trifluoromethyl ketimine. An enantioselective addition of cyanide is catalyzed by a chiral organocatalyst, typically a thiourea or Brønsted acid derivative.[10] The catalyst forms hydrogen bonds with the imine, creating a chiral environment that dictates the stereochemical outcome of the cyanide attack.

-

Process: The reaction yields a chiral α-aminonitrile intermediate. The crucial final step is the hydrolysis of the nitrile group to a carboxylic acid, which must be performed under conditions that do not cause racemization of the newly formed stereocenter.[13]

Practical Application: Incorporation into Peptides

Once synthesized and appropriately protected (e.g., with Fmoc on the amine and a suitable ester on the carboxyl), CF3-amino acids can be incorporated into growing peptide chains using standard automated or manual Solid-Phase Peptide Synthesis (SPPS) protocols.[4]

3.1 Experimental Protocol: Fmoc-Based SPPS with a CF3-Amino Acid

This protocol outlines the manual incorporation of a generic Fmoc-protected CF3-amino acid (Fmoc-Xaa(CF3)-OH) into a peptide sequence on a rink amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (standard and CF3-modified)

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection Solution: 20% Piperidine in DMF

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O

Workflow:

Step-by-Step Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Initial Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes to ensure complete removal of the initial Fmoc group.

-

Washing: Drain the deprotection solution. Wash the resin thoroughly (3x with DMF, 3x with DCM, 3x with DMF) to remove all residual piperidine.

-

Coupling the CF3-Amino Acid:

-

In a separate vial, pre-activate the Fmoc-Xaa(CF3)-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

-

Drain the wash solvent from the resin and immediately add the activated amino acid solution.

-

Agitate the mixture for 1-2 hours. Note: The steric bulk of the CF3 group may necessitate longer coupling times or the use of a stronger coupling agent like HATU compared to standard amino acids.

-

-